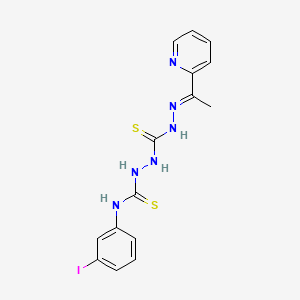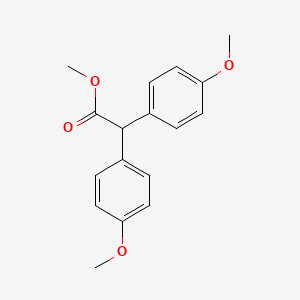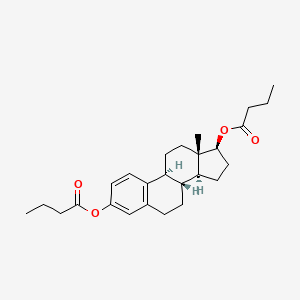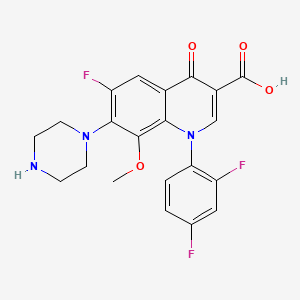
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections. It is structurally characterized by the presence of a quinoline core, substituted with fluorine, methoxy, and piperazinyl groups, which contribute to its unique pharmacological profile .
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- involves several steps. One common method is a one-pot process that includes the cyclization of appropriate precursors in the presence of a base such as alkali metal fluoride or alkali metal carbonate in a solvent like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). The reaction conditions typically involve temperatures ranging from 60°C to 300°C .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antibacterial properties make it a valuable tool in studying bacterial resistance mechanisms.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: It is employed in the production of antibacterial coatings and materials
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)- is unique due to its specific substitutions, which enhance its antibacterial activity and spectrum. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitutions.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacterial strains
This compound’s unique structural features and potent antibacterial properties make it a valuable asset in both scientific research and clinical applications.
Eigenschaften
CAS-Nummer |
114213-72-8 |
|---|---|
Molekularformel |
C21H18F3N3O4 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O4/c1-31-20-17-12(9-15(24)18(20)26-6-4-25-5-7-26)19(28)13(21(29)30)10-27(17)16-3-2-11(22)8-14(16)23/h2-3,8-10,25H,4-7H2,1H3,(H,29,30) |
InChI-Schlüssel |
IMLGJAKOVVNZSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4=C(C=C(C=C4)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



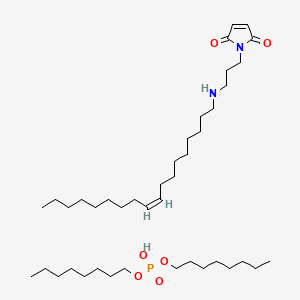
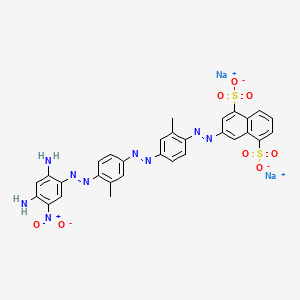
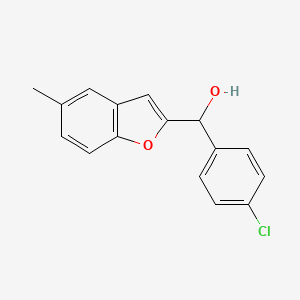

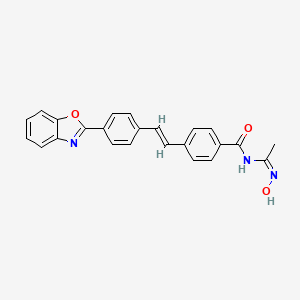
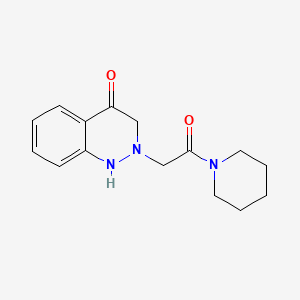

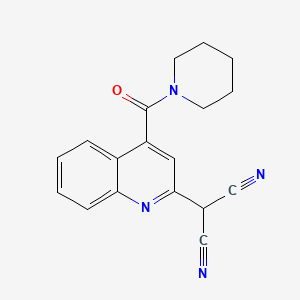
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
